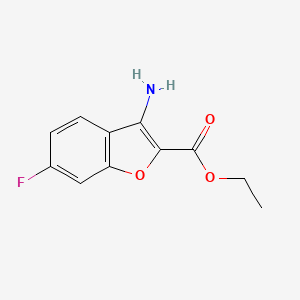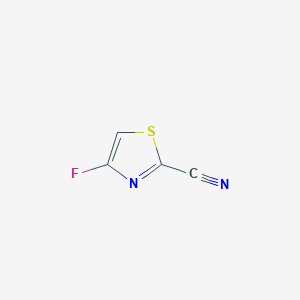
4-Fluorothiazole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorothiazole-2-carbonitrile is a heterocyclic compound with the molecular formula C4HFN2S and a molecular weight of 128.13 g/mol It features a thiazole ring substituted with a fluorine atom at the 4-position and a cyano group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorothiazole-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorobenzonitrile with thiourea under acidic conditions to form the thiazole ring . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluorothiazole-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocycles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazoles, while oxidation and reduction can lead to different oxidation states of the thiazole ring .
Aplicaciones Científicas De Investigación
4-Fluorothiazole-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and fluorescent probes.
Biological Studies: Researchers utilize this compound in the study of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 4-Fluorothiazole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or modulating receptor activity. The presence of the fluorine atom and cyano group can enhance binding affinity and specificity to molecular targets. The thiazole ring structure allows for interactions with various biological pathways, contributing to its efficacy in different therapeutic areas .
Comparación Con Compuestos Similares
Thiazole: A parent compound with a similar ring structure but without the fluorine and cyano substituents.
4-Chlorothiazole-2-carbonitrile: Similar to 4-Fluorothiazole-2-carbonitrile but with a chlorine atom instead of fluorine.
2-Aminothiazole: Contains an amino group at the 2-position instead of a cyano group.
Uniqueness: this compound is unique due to the presence of both the fluorine atom and cyano group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the cyano group increases its reactivity and potential for further functionalization .
Propiedades
Número CAS |
1638764-57-4 |
|---|---|
Fórmula molecular |
C4HFN2S |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
4-fluoro-1,3-thiazole-2-carbonitrile |
InChI |
InChI=1S/C4HFN2S/c5-3-2-8-4(1-6)7-3/h2H |
Clave InChI |
KPLNIBCFSYGKFE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Cyclopropylmethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B11788751.png)
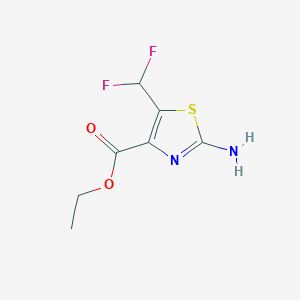
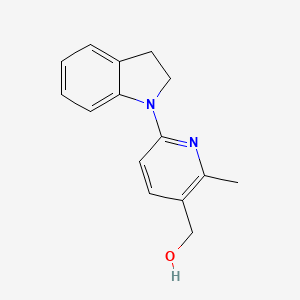

![tert-butyl 1-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11788792.png)



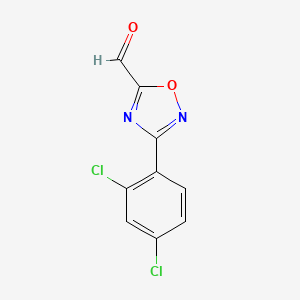
![N,N-Diethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B11788826.png)
